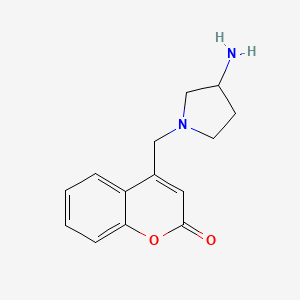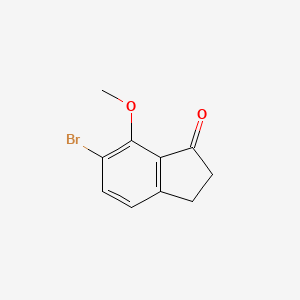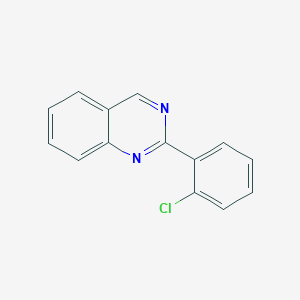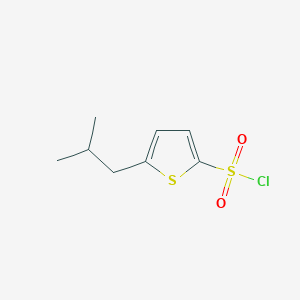
4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The naphthalene moiety attached to the pyrazole ring enhances its aromaticity and potential biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole typically involves the reaction of naphthalene derivatives with appropriate pyrazole precursors. One common method is the cyclization of hydrazones derived from naphthalene aldehydes with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives with different functional groups.
科学的研究の応用
Chemistry: 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
- 4-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(Naphthalen-1-yl)-1-methyl-1H-pyrazole
- 4-(Naphthalen-1-yl)-1-ethyl-1H-pyrazole
Comparison: Compared to similar compounds, 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the propyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the steric effects of the propyl group can affect the compound’s binding affinity to molecular targets, potentially leading to different biological outcomes.
特性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
4-naphthalen-1-yl-1-propylpyrazole |
InChI |
InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3 |
InChIキー |
OKJAHAHYMIUQFE-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)

